molecular formula C10H6ClNO3 B8368444 5-Chloro-2-phenyl-oxazole-4-carboxylic acid

5-Chloro-2-phenyl-oxazole-4-carboxylic acid

Cat. No. B8368444
M. Wt: 223.61 g/mol
InChI Key: PSQOHJYEFOCELC-UHFFFAOYSA-N
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Patent
US07714126B2

Procedure details

Solution of 5-chloro-2-phenyl-oxazole-4-carboxylic acid ethyl ester (92 mg, 0.37 mmol) in a mixture solution of tetrahydrofuran, methanol and water (3:1:1, 5 mL) was treated with lithium hydroxide monohydride (44 mg, 1.1 mmol) at room temperature for two hours. After the reaction was complete, solvent was evaporated. To the residue, water was added, and pH value of the aqueous layer was adjusted to ˜1-2 by addition of dilute hydrochloride acid (1N). The white precipitation was collected by centrifugation to give 5-chloro-2-phenyl-oxazole-4-carboxylic acid (73 mg, 88%). LCMS calcd for C10H6ClNO3 (m/e) 223, obsd 224 (M+H).
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydride
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:9][C:10]=1[Cl:11])=[O:5])C.O1CCCC1.CO.[H-].[OH-].[Li+]>O>[Cl:11][C:10]1[O:9][C:8]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:7][C:6]=1[C:4]([OH:5])=[O:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
lithium hydroxide monohydride
Quantity
44 mg
Type
reactant
Smiles
[H-].[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue, water was added
ADDITION
Type
ADDITION
Details
pH value of the aqueous layer was adjusted to ˜1-2 by addition of dilute hydrochloride acid (1N)
CUSTOM
Type
CUSTOM
Details
The white precipitation
CUSTOM
Type
CUSTOM
Details
was collected by centrifugation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N=C(O1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 73 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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